molecular formula C14H27NO2 B1462666 2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one CAS No. 1156805-52-5

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Cat. No. B1462666
M. Wt: 241.37 g/mol
InChI Key: YJINCAQBIDWTJN-UHFFFAOYSA-N
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Description

“2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is a chemical substance that has gained significant attention in the scientific community. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, like our compound, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .


Molecular Structure Analysis

The molecular formula of “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is C14H27NO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is 241.37 g/mol. Unfortunately, the search results do not provide more specific physical and chemical properties for this compound .

Scientific Research Applications

Solvent Applications and Separation Techniques

Activity Coefficients and Solvent Separation

Domańska, U., Wlazło, M., & Karpińska, M. (2016) explored the use of ionic liquids as solvents for separation problems, specifically focusing on the separation of hexane/hex-1-ene and cyclohexane/cyclohexene. Their study discusses the potential of ionic liquids in replacing conventional solvents for alkene/alkane separation, highlighting the importance of solvent choice in chemical separations (Domańska, Wlazło, & Karpińska, 2016).

Pharmaceutical Applications

Clinical Pharmacokinetics of Irinotecan

Chabot, G. (1997) reviewed the pharmacokinetics of irinotecan, a water-soluble analogue of camptothecin used in cancer treatment. The review covers its metabolism, including its transformation into the more potent metabolite SN-38, and discusses the implications for treatment efficacy and side effects (Chabot, 1997).

Biodegradation and Environmental Impact

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

Thornton, S., et al. (2020) reviewed the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically. This research is relevant for understanding the environmental impact and degradation pathways of synthetic compounds (Thornton et al., 2020).

Chemical Synthesis and Characterization

Synthesis of Vandetanib

Mi, W. (2015) discussed various synthetic routes for vandetanib, a drug used in cancer therapy, highlighting efficient methods for its industrial-scale synthesis. This review might offer insights into synthetic strategies that could be applicable to related compounds (Mi, 2015).

Future Directions

Piperidine derivatives, like “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the therapeutic applications of these compounds .

properties

IUPAC Name

2-ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-3-5-8-13(4-2)14(17)15-9-6-7-12(10-15)11-16/h12-13,16H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINCAQBIDWTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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